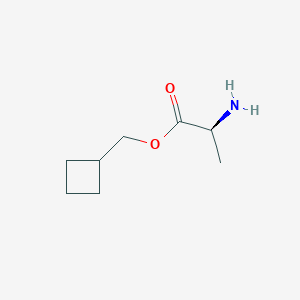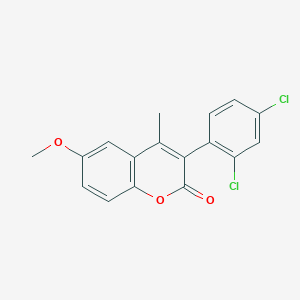
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one
説明
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of flavonoids. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.19 g/mol. DMC has been extensively studied for its potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one may prevent cancer cells from dividing and multiplying.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, which may make it useful for treating conditions such as arthritis and other inflammatory diseases. 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one in lab experiments is its high purity and stability. 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is a synthetic compound that can be easily synthesized in large quantities with high purity, making it ideal for use in scientific research. However, one of the limitations of using 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is that it may not be suitable for certain types of experiments, such as those that require the use of living organisms or complex biological systems.
将来の方向性
There are many potential future directions for research on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one. One area of interest is in the development of new cancer treatments that are based on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one or similar compounds. Another area of interest is in the development of new anti-inflammatory drugs that are based on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is a synthetic compound that has shown great potential for use in scientific research. It has been shown to have potent anti-cancer activity, as well as a variety of other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one that could lead to the development of new treatments for cancer, inflammation, and other diseases.
科学的研究の応用
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one may work by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-6-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3/c1-9-13-8-11(21-2)4-6-15(13)22-17(20)16(9)12-5-3-10(18)7-14(12)19/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJXXOSIMPZJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



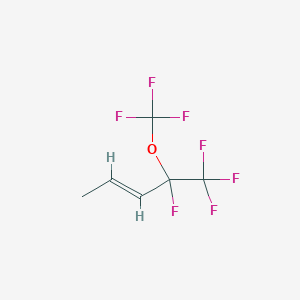



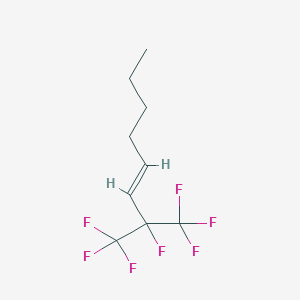
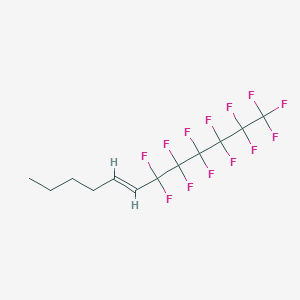

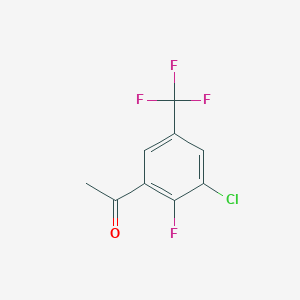
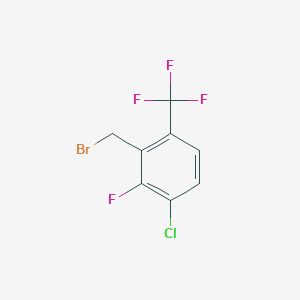
![2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3041160.png)
![2,2,2-Trifluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041162.png)
![2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041164.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B3041166.png)
